molecular formula C18H24N4O3 B2584221 1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea CAS No. 1448125-39-0

1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Cat. No.: B2584221
CAS No.: 1448125-39-0
M. Wt: 344.415
InChI Key: FPHUNVFYZMRODL-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a synthetic small molecule featuring a tetrahydroindazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . Indazole-containing derivatives are recognized as significant pharmacophores in drug discovery, with numerous analogs investigated for their potent antitumor properties . The structure of this compound combines a 1-methyl-4,5,6,7-tetrahydro-1H-indazole moiety, which incorporates a saturated cyclohexane ring fused to the pyrazole, linked via a methylene-urea bridge to a 2,3-dimethoxyphenyl ring. This molecular architecture is designed to leverage the known ability of heterocyclic compounds to engage in key intermolecular interactions—such as hydrogen bonding and van der Waals forces—with enzyme binding pockets, thereby influencing critical biochemical pathways . The primary research value of this compound lies in its potential as a modulator of protein-protein interactions or enzymatic activity relevant in oncology. The indazole core is a common structural feature in several FDA-approved anticancer drugs and investigational compounds targeting kinases and other regulatory proteins involved in cell proliferation and survival . Its specific research applications may include serving as a key intermediate in the synthesis of more complex bioactive molecules, a tool compound for probing biological mechanisms in cellular assays, or a candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity against validated biological targets. Researchers can utilize this high-purity compound to advance discovery programs in areas such as signal transduction inhibition and targeted cancer therapy development. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-22-15-9-5-4-7-12(15)14(21-22)11-19-18(23)20-13-8-6-10-16(24-2)17(13)25-3/h6,8,10H,4-5,7,9,11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUNVFYZMRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H24N4O3
  • Molecular Weight : 336.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to inhibit specific enzymes and receptors involved in cancer progression and other diseases.

Key Mechanisms:

  • Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell growth and survival. Inhibition can lead to reduced tumor growth.
  • Targeting mTOR Pathway : The mechanistic target of rapamycin (mTOR) is another critical regulator of cell proliferation and metabolism.

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colon)0.3 - 0.45
MCF-7 (Breast)5.16 - 20
U87 MG (Glioblastoma)Not specified
A549 (Lung)Not specified

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Additional Biological Activities

Besides anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial infections.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways may contribute to its therapeutic profile.

Study 1: Antiproliferative Effects

In a study published in MDPI's Molecules, the compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in colon and breast cancer models. The study highlighted the importance of the urea moiety in enhancing biological activity while maintaining low toxicity levels .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of the compound. It was found to effectively inhibit PI3K and mTORC1 pathways, leading to decreased tumor growth in mouse models. The study provided insights into the structure-activity relationship (SAR), indicating that specific substitutions on the indazole ring could enhance potency .

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